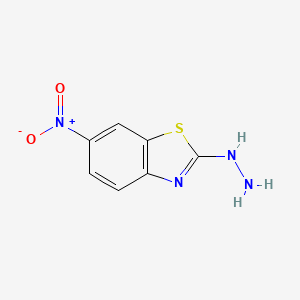

2-Hydrazino-6-nitro-1,3-benzothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158091. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(6-nitro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c8-10-7-9-5-2-1-4(11(12)13)3-6(5)14-7/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIQJRCGPLSQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398554 | |

| Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30710-21-5 | |

| Record name | 30710-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-6-nitro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazino-6-nitrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole (CAS: 30710-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzothiazole core, substituted with a nitro group and a reactive hydrazino moiety, makes it a versatile precursor for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and safety considerations, serving as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key physicochemical properties:

| Property | Value | Reference(s) |

| CAS Number | 30710-21-5 | [1] |

| Molecular Formula | C₇H₆N₄O₂S | [1] |

| Molecular Weight | 210.21 g/mol | [1] |

| Melting Point | 273-274 °C | [] |

| Boiling Point | 425.2 °C at 760 mmHg (Predicted) | [] |

| Appearance | Beige to yellow powder | [3] |

| Synonyms | (6-nitro-1,3-benzothiazol-2-yl)hydrazine, 1-(6-Nitrobenzo[d]thiazol-2-yl)hydrazine | [] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 2-amino-6-nitrobenzothiazole with hydrazine hydrate. The following is a detailed experimental protocol based on established synthetic methods for analogous compounds.[4][5]

Synthesis of this compound

Materials:

-

2-Amino-6-nitrobenzothiazole

-

Hydrazine hydrate (99%)

-

Hydrochloric acid (concentrated)

-

Ethylene glycol

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add concentrated hydrochloric acid (6 ml) dropwise to hydrazine hydrate (6 ml) at a temperature of 5-10 °C with continuous stirring.

-

To this mixture, add ethylene glycol (24 ml) followed by the portion-wise addition of 2-amino-6-nitrobenzothiazole (0.03 mol).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

The solid product will precipitate out of the solution upon cooling.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Yield: 80% Melting Point: 210-212 °C (Note: This reported melting point from the reference might be for a slightly different analogue, as other sources state 273-274°C for the title compound)[]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited in the public domain, the broader class of benzothiazole derivatives, particularly those containing a hydrazone linkage, has been extensively investigated for various pharmacological properties. This compound serves as a key intermediate in the synthesis of these more complex and biologically active molecules.

Antimicrobial Activity

Derivatives of 2-hydrazinobenzothiazoles are known to exhibit significant antimicrobial properties. For instance, hydrazone derivatives synthesized from this compound have been evaluated for their in vitro antibacterial and antifungal activities.[6] These studies suggest that the benzothiazole nucleus, especially when substituted with a nitro group, can be a pharmacophore for antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as DNA gyrase.[6]

Anticancer Potential

The benzothiazole scaffold is present in several compounds with demonstrated anticancer activity.[5] Derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The presence of the nitro group at the 6-position is often associated with enhanced cytotoxic activity.[5]

Enzyme Inhibition

Hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurodegenerative diseases.[7][8] Some of these derivatives have shown potent and selective inhibition of MAO-B in the nanomolar range.[7][8] This suggests that this compound could be a valuable starting material for the development of novel MAO inhibitors.

Mechanism of Action and Signaling Pathways (Inferred from Derivatives)

The precise mechanism of action for this compound has not been elucidated. However, studies on related nitro-substituted benzothiazole derivatives suggest potential involvement in the modulation of key cellular signaling pathways implicated in cancer and other diseases.

It is hypothesized that these compounds may exert their effects through the inhibition of protein kinases and other enzymes that are crucial for cell survival and proliferation. The following diagram illustrates a potential, inferred signaling pathway that could be targeted by derivatives of this compound based on the literature for the broader class of nitro-substituted benzothiazoles.

Caption: Inferred signaling pathways potentially inhibited by derivatives.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment: Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a chemical fume hood.[10][11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

-

First Aid:

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. Its straightforward synthesis and the versatile reactivity of the hydrazino group make it an attractive starting point for the creation of diverse molecular libraries. While further research is needed to fully elucidate the biological activities and mechanisms of action of the parent compound itself, the extensive studies on its derivatives highlight the promise of the 6-nitrobenzothiazole scaffold in medicinal chemistry. Researchers and drug development professionals are encouraged to explore the potential of this compound in their ongoing efforts to discover new and effective treatments for a range of diseases.

References

- 1. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. aksci.com [aksci.com]

A Technical Guide to the Chemical Properties of 2-Hydrazino-6-nitro-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile benzothiazole scaffold, it serves as a key intermediate in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. The information presented herein is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and its derivatives. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and discusses its potential mechanisms of action, with a focus on relevant signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound, with the CAS number 30710-21-5, is a stable organic compound. Its core structure consists of a benzene ring fused to a thiazole ring, with a hydrazino group at the 2-position and a nitro group at the 6-position. This substitution pattern significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30710-21-5 | [1][2] |

| Molecular Formula | C₇H₆N₄O₂S | [1][2] |

| Molecular Weight | 210.21 g/mol | [1] |

| Melting Point | 273-274 °C | [] |

| Boiling Point | 425.2 °C at 760 mmHg | [] |

| Appearance | Likely a solid, based on melting point | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet, δ 4.5-5.5 ppm), NH proton (broad singlet, δ 8.0-9.0 ppm) |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons (δ 110-160 ppm), Carbon of C-NO₂ (δ ~140-150 ppm), Carbon of C-S-N (δ > 160 ppm) |

| IR (KBr) | N-H stretching (3100-3400 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), NO₂ stretching (asymmetric ~1500-1560 cm⁻¹, symmetric ~1335-1385 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 210 |

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from p-nitroaniline. The general strategy involves the formation of the benzothiazole ring system, followed by the introduction of the hydrazino group. A plausible synthetic route is outlined below.

References

- 1. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 2. Synthesis and study of benzothiazole conjugates in the control of cell proliferation by modulating Ras/MEK/ERK-dependent pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR [m.chemicalbook.com]

- 9. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 13C NMR spectrum [chemicalbook.com]

Synthesis of 2-Hydrazino-6-nitro-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-Hydrazino-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for key reactions, and presents relevant chemical data in a structured format for ease of comparison.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of a nitro group and a hydrazino moiety to the benzothiazole scaffold can modulate its biological properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a common and effective pathway for the preparation of this target molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-6-nitro-1,3-benzothiazole, from p-nitroaniline. The subsequent step is the conversion of the amino group to a hydrazino group through reaction with hydrazine hydrate.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow crystalline solid |

| 2-Amino-6-nitro-1,3-benzothiazole | C₇H₅N₃O₂S | 195.20 | 260-262 | Yellow powder |

| This compound | C₇H₆N₄O₂S | 210.21 | 273-274[1] | Not specified |

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.

Materials:

-

p-Nitroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Concentrated ammonia solution

Procedure:

-

In a flask equipped with a stirrer and placed in a cooling bath, dissolve p-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a concentrated ammonia solution to precipitate the product.

-

Filter the resulting yellow precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 2-amino-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of this compound

This protocol is based on a general method for the conversion of 2-aminobenzothiazoles to their 2-hydrazino derivatives.

Materials:

-

2-Amino-6-nitro-1,3-benzothiazole

-

Hydrazine hydrate (80-99%)

-

Ethylene glycol

-

Concentrated hydrochloric acid

Procedure:

-

To a round-bottom flask, add 2-amino-6-nitro-1,3-benzothiazole (0.05 mol).

-

Add ethylene glycol as a solvent.

-

Carefully add concentrated hydrochloric acid dropwise to a stirred solution of hydrazine hydrate at 5-10°C.

-

Add the hydrazine hydrate-hydrochloric acid mixture to the flask containing the 2-amino-6-nitro-1,3-benzothiazole.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water until the washings are neutral, and then dry.

-

The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis process.

References

Spectroscopic and Synthetic Profile of 2-Hydrazino-6-nitro-1,3-benzothiazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-hydrazino-6-nitro-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectroscopic data, and a visual representation of the synthetic workflow.

Core Compound Properties

This compound is a stable organic compound with the following key identifiers:

| Property | Value |

| CAS Number | 30710-21-5 |

| Molecular Formula | C₇H₆N₄O₂S |

| Molecular Weight | 210.21 g/mol |

| Synonyms | 1-(6-nitrobenzo[d]thiazol-2-yl)hydrazine |

Spectroscopic Data

The following tables summarize the expected Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopic data for this compound. These values are based on the analysis of structurally related compounds and derivatives, providing a reliable reference for the characterization of this molecule.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3300 - 3100 | N-H stretching | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | C=N stretching | Strong |

| 1540 - 1500 | N-O asymmetric stretch | Strong |

| 1350 - 1320 | N-O symmetric stretch | Strong |

| 1480 - 1440 | Aromatic C=C stretch | Medium |

| 1280 - 1250 | C-N stretching | Medium |

¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 7.5 | m | 3H | Aromatic protons (H-4, H-5, H-7) |

| ~ 9.0 - 8.0 | br s | 2H | -NH₂ protons |

| ~ 10.0 - 9.5 | br s | 1H | -NH- proton |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and spectroscopic analysis of this compound, derived from established procedures for analogous compounds.[1][2]

Synthesis of this compound

This synthesis is a two-step process starting from 4-nitroaniline.

Step 1: Synthesis of 2-amino-6-nitro-1,3-benzothiazole

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-nitroaniline (0.1 mol) in glacial acetic acid (150 mL).

-

To this solution, add potassium thiocyanate (0.3 mol) and cool the mixture to 0-5 °C in an ice bath.

-

While maintaining the temperature below 10 °C, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise with constant stirring over a period of 1-2 hours.

-

After the addition is complete, continue stirring at room temperature for 10-12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (500 g).

-

Filter the resulting precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitro-1,3-benzothiazole.

Step 2: Synthesis of this compound

-

In a round-bottom flask, prepare a solution of concentrated hydrochloric acid (10 mL) and hydrazine hydrate (10 mL, 80%) and cool it to 5-10 °C.

-

To this solution, add ethylene glycol (40 mL) and 2-amino-6-nitro-1,3-benzothiazole (0.05 mol) from the previous step.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature. The solid product will precipitate out.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield pure this compound.

Spectroscopic Analysis

FT-IR Spectroscopy

-

Prepare a KBr pellet of the dried sample by mixing approximately 1 mg of the compound with 100 mg of dry KBr powder and pressing it into a thin, transparent disk.

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

¹H NMR Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Record the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use tetramethylsilane (TMS) as an internal standard.

Synthesis and Analysis Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 2-Hydrazino-6-nitro-1,3-benzothiazole: Molecular Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Hydrazino-6-nitro-1,3-benzothiazole. This compound serves as a crucial scaffold in medicinal chemistry, with its derivatives showing significant potential in various therapeutic areas. This document collates available data to facilitate further research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a hydrazino group at the 2-position and a nitro group at the 6-position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 30710-21-5 | [1] |

| Molecular Formula | C₇H₆N₄O₂S | [1] |

| Molecular Weight | 210.21 g/mol | [1][] |

| Melting Point | 273-274 °C | [] |

| Boiling Point | 425.2 °C at 760 mmHg | [] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])SC(=N2)NN |

Synthesis

Experimental Protocol: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole (Precursor)

This synthesis is adapted from established methods for the nitration of 2-aminobenzothiazole derivatives.

Materials:

-

2-Acetylaminobenzothiazole

-

Sulphuric acid (concentrated)

-

Nitric acid (concentrated)

-

Ice

-

Methanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve 2-acetylaminobenzothiazole in concentrated sulphuric acid at a temperature between 20-30 °C.

-

Cool the mixture to 5-10 °C.

-

Add a nitrating mixture of nitric acid and sulphuric acid dropwise, maintaining the temperature in the specified range.

-

After the addition is complete, stir the mixture for an additional 2 hours at 10-15 °C.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate and wash with water until neutral.

-

Suspend the resulting 6-nitro-2-acetylaminobenzothiazole paste in methanol.

-

Heat the suspension to 60 °C and adjust the pH to 10.5 with sodium hydroxide solution to facilitate saponification.

-

Maintain the pH for 5 hours, then cool the mixture to 20 °C.

-

Filter the crystallized 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until alkali-free.

-

Dry the final product in a vacuum oven at 50 °C.

Experimental Protocol: Synthesis of this compound

This proposed protocol is based on general methods for the conversion of 2-aminobenzothiazoles to their 2-hydrazino derivatives.[3][4][5]

Materials:

-

2-Amino-6-nitro-1,3-benzothiazole

-

Concentrated Hydrochloric Acid

-

Hydrazine hydrate

-

Ethylene glycol

Procedure:

-

To a stirred solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at a temperature of 5-10 °C.

-

To this solution, add ethylene glycol followed by the portion-wise addition of 2-amino-6-nitro-1,3-benzothiazole.

-

Reflux the reaction mixture for 3 hours.

-

After reflux, cool the mixture to room temperature and pour it over crushed ice.

-

Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain this compound.

Molecular Characterization

Detailed spectroscopic data for this compound is not extensively reported. The following tables summarize the expected and observed data for similar benzothiazole derivatives, which can serve as a reference for the characterization of this specific compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the N-H, C=N, N-O, and C-S functional groups.

Table 2: Expected Infrared Spectral Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (hydrazino) | 3400 - 3100 |

| C-H stretching (aromatic) | ~3080 |

| C=N stretching (thiazole) | 1630 - 1600 |

| N-O stretching (nitro) | 1550-1500 and 1350-1300 |

| C-N stretching | ~1280 |

| C-S stretching | ~700 |

Data is inferred from related compounds.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum will provide information about the protons in the molecule.

Table 3: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH (hydrazino) | 9.0 - 11.0 | Broad singlet |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| NH₂ (hydrazino) | ~4.5 | Broad singlet |

Data is inferred from related compounds.[3]

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 210.02 |

| [M+H]⁺ | 211.03 |

Calculated values.

X-ray Crystallography

Single-crystal X-ray diffraction analysis would provide the definitive molecular structure, including bond lengths and angles. To date, no published crystal structure for this compound has been found.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated notable biological activities, particularly as antimicrobial and monoamine oxidase (MAO) inhibitors.[6] The antimicrobial mechanism of benzothiazole derivatives is believed to involve the inhibition of essential bacterial enzymes.[7][8]

One of the key targets for benzothiazole-based antibacterial agents is DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] By inhibiting DNA gyrase, these compounds can disrupt bacterial cell division and lead to cell death. Other potential targets include enzymes involved in bacterial cell wall synthesis and folate synthesis.[7][8]

References

- 1. scbt.com [scbt.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Hydrazinobenzothiazole: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 2-hydrazinobenzothiazole, a critical intermediate in medicinal chemistry and drug development. This document details experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic pathways for enhanced clarity.

Core Synthetic Strategies and Starting Materials

The synthesis of 2-hydrazinobenzothiazole predominantly proceeds via nucleophilic substitution at the 2-position of the benzothiazole ring. The choice of the starting material is a key consideration, influenced by factors such as commercial availability, cost, and desired reaction conditions. The most common precursors are 2-mercaptobenzothiazole, 2-chlorobenzothiazole, and 2-aminobenzothiazole. An alternative, though less common, route involves the use of the potassium salt of benzothiazole-2-sulfonic acid.

Synthetic Routes Overview

The primary synthetic transformations involve the displacement of a leaving group at the 2-position of the benzothiazole nucleus with hydrazine. The general scheme is as follows:

Caption: Primary synthetic routes to 2-hydrazinobenzothiazole.

Comparative Data of Synthetic Routes

The selection of a synthetic route can be guided by comparing key reaction parameters such as yield, reaction time, and temperature. The following table summarizes quantitative data from various reported methods.

| Starting Material | Primary Reagent(s) | Solvent | Reaction Conditions | Reported Yield (%) | Melting Point (°C) |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | Reflux, 4 hours | 92 | 202 |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | Reflux, 8 hours | 35 | 185-187 |

| 2-Mercaptobenzothiazole | Hydrazine hydrate (70%) | Not specified | Not specified | 85 | 200-201 |

| 2-Chlorobenzothiazole | Hydrazine hydrate | Ethanol or Ethylene glycol | Reflux, 2-4 hours | High (inferred) | Not specified |

| 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine hydrochloride | Ethylene glycol | 130-140 °C, 3-6 hours | 62-93 (for analogs) | Not specified |

| Potassium salt of benzothiazole-2-sulfonic acid | Hydrazine hydrate | Not specified | Not specified | Not specified | Not specified |

Detailed Experimental Protocols

Method 1: From 2-Mercaptobenzothiazole

This is one of the most frequently cited methods for the synthesis of 2-hydrazinobenzothiazole, involving a nucleophilic substitution reaction where the mercapto group is displaced by hydrazine.[1]

Experimental Workflow:

Caption: Workflow for synthesis from 2-mercaptobenzothiazole.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-mercaptobenzothiazole (e.g., 2.0 g, 0.0119 mol) and 80% hydrazine hydrate (e.g., 8 mL) is prepared.[2]

-

The reaction mixture is heated to reflux and maintained for 4 hours.[2]

-

After the reflux period, the mixture is allowed to cool to room temperature.[2]

-

Upon cooling, ethanol (e.g., 5 mL) is added to the mixture to facilitate the precipitation of the product.[2]

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed with cold water to remove any excess hydrazine and other soluble impurities.

-

The crude product can be further purified by recrystallization from ethanol to yield pure 2-hydrazinobenzothiazole.[2]

Method 2: From 2-Chlorobenzothiazole

This route involves the direct nucleophilic aromatic substitution of the chloro group at the 2-position of the benzothiazole ring with hydrazine.[3] 2-chlorobenzothiazole is often a commercially available starting material.

Experimental Workflow:

Caption: Workflow for synthesis from 2-chlorobenzothiazole.

Protocol:

-

To a suspension of 2-chlorobenzothiazole (1.0 equivalent) in a suitable solvent such as ethanol or ethylene glycol, add an excess of hydrazine hydrate (e.g., 3-5 equivalents).[3]

-

The reaction mixture is heated to reflux for a period of 2 to 4 hours.[3]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reflux period is complete, the mixture is allowed to cool to room temperature.[3]

-

Ethanol is added to the cooled mixture to facilitate the precipitation of the product.[3]

-

The resulting solid is collected by filtration and washed with cold water.[3]

-

The product, 2-hydrazinobenzothiazole, can be purified by recrystallization from a suitable solvent like ethanol.[3]

Method 3: From 2-Aminobenzothiazole

This method is based on the hydrazinolysis of a 2-aminobenzothiazole derivative.[4]

Experimental Workflow:

Caption: Workflow for synthesis from 2-aminobenzothiazole.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, prepare a mixture of hydrazine hydrate and hydrazine hydrochloride in ethylene glycol.[4]

-

Add 2-aminobenzothiazole to the mixture.[4]

-

Heat the reaction mixture to 130-140 °C and maintain this temperature for 3 to 6 hours.[4]

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.[4]

-

Collect the precipitate by filtration and wash thoroughly with water.[4]

-

Dry the crude product. For higher purity, the product can be recrystallized from ethanol.[4]

Conclusion

The synthesis of 2-hydrazinobenzothiazole can be achieved through several efficient routes, with the choice of starting material being a critical determinant of the reaction conditions and overall yield. The reaction of 2-mercaptobenzothiazole with hydrazine hydrate is a widely used and high-yielding method. The use of 2-chlorobenzothiazole offers a convenient alternative, particularly when it is readily available commercially. The hydrazinolysis of 2-aminobenzothiazole provides another viable, though potentially more energy-intensive, pathway. The selection of the optimal synthetic strategy will depend on a careful consideration of the factors outlined in this guide, including starting material availability, desired yield, and the specific requirements of the subsequent applications of the 2-hydrazinobenzothiazole intermediate.

References

An In-depth Technical Guide to the Discovery and History of 6-Nitrobenzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 6-nitrobenzothiazole compounds. This class of heterocyclic molecules has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document details key historical milestones, provides in-depth experimental protocols for the synthesis and characterization of these compounds, presents quantitative biological data, and illustrates relevant signaling pathways and experimental workflows.

Discovery and History

The history of 6-nitrobenzothiazole is intrinsically linked to the broader exploration of benzothiazole chemistry. While the benzothiazole ring system was first described by Hantzsch and Weber in 1887, the specific investigation into its nitro-substituted derivatives gained traction in the early 20th century.[1]

A pivotal moment in the history of 6-nitro-substituted benzothiazoles can be traced back to the work of Hunter and Jones in 1930, as referenced in a later patent. Their research involved the direct nitration of 2-aminobenzothiazole.[2][3] This early method, however, suffered from a lack of regioselectivity, yielding a mixture of isomers with the desired 6-nitro compound constituting only about 20% of the product.[2][3]

This challenge of achieving selective nitration at the 6-position spurred further research into synthetic methodologies. It was later discovered that protecting the amino group of 2-aminobenzothiazole with an acyl group prior to nitration significantly improves the yield and selectivity for the 6-nitro isomer.[2][3] This advancement was crucial for the efficient production of 2-amino-6-nitrobenzothiazole, a key intermediate for the synthesis of a wide array of biologically active molecules, including azo dyes and pharmaceutical agents.[2][3]

The core 6-nitrobenzothiazole scaffold has since been recognized as a valuable pharmacophore, with its electron-withdrawing nitro group often contributing to the modulation of a compound's biological activity.[4] This has led to its incorporation into numerous drug discovery programs targeting a range of diseases.

Synthesis of 6-Nitrobenzothiazole and Derivatives

The synthesis of 6-nitrobenzothiazole compounds typically revolves around the construction of the benzothiazole ring system followed by or preceded by nitration. A common and crucial intermediate is 2-amino-6-nitrobenzothiazole.

Synthesis of 2-Amino-6-nitrobenzothiazole

Two primary routes for the synthesis of 2-amino-6-nitrobenzothiazole are prevalent:

Method 1: Nitration of 2-Aminobenzothiazole

This method involves the direct nitration of 2-aminobenzothiazole using a nitrating mixture of nitric acid and sulfuric acid.[4]

-

Experimental Protocol:

-

Dissolve 2-aminobenzothiazole (0.157 mol) in sulfuric acid (36 ml) while maintaining the temperature below 5°C with vigorous stirring.[4]

-

Add nitric acid (19 ml) dropwise to the solution, ensuring the temperature does not exceed 20°C.[4]

-

Stir the reaction mixture for 4-5 hours.[4]

-

Pour the mixture onto crushed ice with continuous stirring.

-

Neutralize the solution with aqueous ammonia until the product precipitates as a slightly orange solid.[4]

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[1]

-

Method 2: From p-Nitroaniline

This alternative synthesis starts with p-nitroaniline and involves the formation of a thiocyanate intermediate followed by cyclization.[5]

-

Experimental Protocol:

-

Add a solution of p-nitroaniline (0.085 mol) in 95% acetic acid (50 ml) to a solution of potassium thiocyanate (KSCN) (0.308 mol) in 95% acetic acid (100 ml).[5]

-

Cool the mixture to 0°C.

-

Slowly add a solution of bromine (7.5 ml) in acetic acid (30 ml) with stirring, maintaining the temperature between 0 and 10°C.[5]

-

After the addition is complete, continue stirring for 1 hour at 5°C.

-

Pour the mixture into water.

-

Collect the solid and recrystallize from ethanol.

-

Reflux the product (0.036 mol) with concentrated HCl (27 ml) and water (50 ml) for 2 hours to yield 2-amino-6-nitrobenzothiazole.[5]

-

Synthesis of 6-Nitro-2-benzothiazolesulfonamide

This derivative is synthesized from 2-amino-6-nitrobenzothiazole.[4]

-

Experimental Protocol:

-

Dissolve 2-amino-6-nitrobenzothiazole in pyridine and cool the solution in an ice bath.[4]

-

Add benzenesulfonyl chloride dropwise with stirring.[4]

-

Allow the reaction mixture to stir at room temperature overnight.[4]

-

Pour the reaction mixture into cold water to precipitate the product.[4]

-

Filter the solid and wash with water, followed by a dilute acid solution to remove pyridine, and then again with water until neutral.[4]

-

Dry the crude product and recrystallize from a suitable solvent like an ethanol/water mixture.[4]

-

Synthesis of Schiff Base Derivatives

Schiff base derivatives of 2-amino-6-nitrobenzothiazole are synthesized through condensation with various aromatic aldehydes.[1]

-

Experimental Protocol:

-

To a solution of an appropriate aromatic aldehyde (0.015 mol) in ethanol (40 ml), add 2-amino-6-nitrobenzothiazole (0.01 mol).[1]

-

Add 4-5 drops of glacial acetic acid and reflux the mixture for 8-10 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

After completion, cool the reaction mixture and filter the precipitated product.

-

Recrystallize the product from ethanol.[1]

-

Physicochemical and Spectroscopic Data

Proper characterization of synthesized compounds is essential. The following tables summarize key physicochemical and spectroscopic data for 6-nitrobenzothiazole and its key intermediate.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Nitrobenzothiazole | 2942-06-5 | C₇H₄N₂O₂S | 180.18 | 175-178[6] |

| 2-Amino-6-nitrobenzothiazole | 6285-57-0 | C₇H₅N₃O₂S | 195.20 | 248-252[2] |

Table 2: Spectroscopic Data for a Representative Schiff Base Derivative (N-benzylidene-6-nitro[d]thiazol-2-amine) [1]

| Spectroscopic Technique | Observed Data |

| IR (KBr, cm⁻¹) | 3072 (Ar-CH stretch), 1644 (N=CH), 1328 (NO₂) |

| ¹H NMR (TMS, δ ppm) | 8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H) |

| MS (m/z) | 284.1 (M+1) |

Biological Activities and Applications

6-Nitrobenzothiazole derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have reported the anticancer properties of 6-nitrobenzothiazole derivatives. Their mechanisms of action are believed to involve interactions with key cellular targets.

Table 3: Anticancer Activity of 6-Nitrobenzothiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulphonamide-based acetamide benzothiazole | MCF-7 | 34.5 | [7] |

| HeLa | 44.15 | [7] | |

| MG63 | 36.1 | [7] |

One of the proposed mechanisms for the anticancer activity of some benzothiazole derivatives is the inhibition of tumor-associated carbonic anhydrases (CAs), particularly CA IX and CA XII.[8] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, which is essential for tumor cell survival and proliferation.[9] Another potential mechanism involves the activation of the p53 tumor suppressor pathway, which can lead to apoptosis (programmed cell death).[4][9][10][11][12]

Monoamine Oxidase (MAO) Inhibition

Certain 6-nitrobenzothiazole-derived hydrazones have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[13] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.[13]

Table 4: MAO Inhibitory Activity of 6-Nitrobenzothiazole-Derived Hydrazones [13]

| Compound | Target | IC₅₀ | Selectivity Index (SI) |

| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | - |

| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | 766.67 |

Kinetic studies have revealed that these compounds often exhibit a competitive and reversible mode of inhibition.[13]

Antimicrobial Activity

Schiff base derivatives of 2-amino-6-nitrobenzothiazole have shown promising antimicrobial activity against various strains of bacteria and fungi.[1]

-

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

-

Prepare nutrient agar plates and inoculate them with the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined concentration of the synthesized compound (dissolved in a suitable solvent like DMSO) to the wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to assess antimicrobial activity.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of 6-nitrobenzothiazole research.

Signaling Pathways

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 3. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 4. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 5. jocpr.com [jocpr.com]

- 6. 6-Nitrobenzothiazole 99 2942-06-5 [sigmaaldrich.com]

- 7. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Nitrobenzothiazole (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p53 and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physical and Chemical Stability of 2-Hydrazino-6-nitro-1,3-benzothiazole

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Stability Profile of 2-Hydrazino-6-nitro-1,3-benzothiazole

Executive Summary

This technical guide aims to provide a thorough analysis of the physical and chemical stability of this compound, a compound of interest in various research and development endeavors. A comprehensive search of publicly available scientific literature and chemical databases was conducted to gather all pertinent information regarding its stability profile.

This guide will present the available physical data and outline the necessary experimental framework for a comprehensive stability assessment of this molecule, in line with industry standards and regulatory expectations.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical supplier databases. These properties are essential for understanding the compound's basic handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄O₂S | BOC Sciences |

| Molecular Weight | 210.21 g/mol | BOC Sciences |

| Melting Point | 273-274°C | BOC Sciences |

| Boiling Point | 425.2°C at 760 mmHg | BOC Sciences |

| Density | 1.685 g/cm³ | BOC Sciences |

| Decomposition Temp. | 264-266°C | ACS Omega[1] |

Note: The decomposition temperature was mentioned in the context of a synthesis procedure and may not be the result of a formal thermal stability analysis.

Experimental Protocols for Stability Assessment

To address the current knowledge gap, a comprehensive stability testing program for this compound should be implemented. The following section details the recommended experimental protocols for assessing its thermal, photolytic, hydrolytic, and oxidative stability.

General Experimental Workflow

A logical workflow is crucial for systematically evaluating the stability of a compound. This involves subjecting the compound to various stress conditions and analyzing the degradation products.

Caption: General workflow for assessing the stability of a chemical compound.

Thermal Stability

Objective: To evaluate the effect of temperature on the solid-state and solution stability of the compound.

Methodology:

-

Solid State:

-

Place a known quantity of the solid compound in controlled temperature chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control (e.g., 75% RH).

-

Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).

-

Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting point, decomposition onset, and weight loss as a function of temperature.

-

-

Solution State:

-

Prepare solutions of the compound in relevant solvents (e.g., DMSO, ethanol, buffers).

-

Store the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Analyze samples at specified intervals to determine the rate of degradation.

-

Photostability

Objective: To assess the stability of the compound when exposed to light.

Methodology:

-

Expose the solid compound and its solutions to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Maintain a dark control sample in parallel to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples at appropriate time points to quantify the extent of photodegradation.

Hydrolytic Stability

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of the compound in buffered media covering a range of pH values (e.g., pH 2, 7, and 9).

-

Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

-

Collect samples at various time points and analyze them to determine the degradation kinetics at each pH.

-

Identify the major degradation products formed under acidic, basic, and neutral conditions.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Methodology:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a common oxidizing agent, such as hydrogen peroxide (H₂O₂), at a concentration of 3-30%.

-

Stir the solution at room temperature or slightly elevated temperature.

-

Monitor the reaction progress by taking samples at different time intervals.

-

Analyze the samples to quantify the parent compound and identify any oxidative degradation products.

Potential Degradation Pathways

Without experimental data, any proposed degradation pathway is purely speculative. However, based on the chemical structure of this compound, several potential degradation routes can be hypothesized.

Caption: Potential degradation pathways for this compound.

Potential Degradation Mechanisms:

-

Oxidation: The hydrazine moiety is susceptible to oxidation, potentially leading to the formation of a diazene or further cleavage of the N-N bond.

-

Hydrolysis: The C-N bond of the hydrazino group could be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions, which would result in the formation of 2-hydroxy-6-nitro-1,3-benzothiazole. The thiazole ring itself could also be susceptible to opening under harsh hydrolytic conditions.

-

Photolysis: The nitroaromatic system suggests potential for photoreduction of the nitro group to an amino group or other intermediates. Photolytic energy could also induce cleavage of the hydrazine group or opening of the thiazole ring.

Conclusion and Recommendations

There is a significant lack of publicly available data on the physical and chemical stability of this compound. The information provided by chemical suppliers is limited to basic physical constants. To ensure the proper development, handling, storage, and application of this compound, a comprehensive stability study is strongly recommended.

The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for such an investigation. The results of these studies would be invaluable for:

-

Establishing appropriate storage and handling conditions.

-

Identifying potential degradation products and impurities.

-

Developing a stability-indicating analytical method for quality control.

-

Understanding the intrinsic stability of the molecule for drug development and other applications.

It is imperative that such studies are conducted to fill the existing knowledge gap and ensure the safe and effective use of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Hydrazino-6-nitro-1,3-benzothiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-Hydrazino-6-nitro-1,3-benzothiazole, a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis of the core compound and its derivatives, summarizes their biological activities, and provides detailed protocols for their evaluation.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a hydrazino group at the 2-position and a nitro group at the 6-position of the benzothiazole core provides a key pharmacophore for the synthesis of potent therapeutic candidates. The hydrazino moiety serves as a versatile handle for the creation of various hydrazone derivatives, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance biological efficacy.

Synthetic Protocols

The synthesis of bioactive derivatives commences with the preparation of the this compound scaffold. This is typically achieved through a two-step process starting from 4-nitroaniline.

Protocol 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

This protocol outlines the synthesis of the key intermediate, 2-amino-6-nitro-1,3-benzothiazole.

Materials:

-

4-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

Procedure:

-

Dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 10-12 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure 2-amino-6-nitro-1,3-benzothiazole.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the amino-benzothiazole intermediate to the desired hydrazino-benzothiazole.

Materials:

-

2-Amino-6-nitro-1,3-benzothiazole

-

Hydrazine hydrate (85-99%)

-

Concentrated Hydrochloric acid (HCl)

-

Ethylene glycol

Procedure:

-

In a round-bottom flask, cool hydrazine hydrate (0.11 mmol) to 5-10 °C.

-

Slowly add concentrated HCl (6 ml) dropwise with constant stirring.

-

To this solution, add ethylene glycol (50 ml) followed by 2-amino-6-nitro-1,3-benzothiazole (0.82 mmol)[1].

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Protocol 3: General Synthesis of Hydrazone Derivatives (Schiff Bases)

The versatile 2-hydrazino group readily undergoes condensation with various aldehydes and ketones to form hydrazone derivatives.

Materials:

-

This compound

-

Substituted aromatic or heterocyclic aldehyde/ketone

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1.5 mmol) in absolute ethanol (20 ml)[2].

-

Add the desired aldehyde or ketone (2.2 mmol) to the solution[2].

-

Add 2-3 drops of glacial acetic acid as a catalyst[2].

-

Reflux the reaction mixture for 10-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC)[1].

-

Upon completion, cool the reaction mixture. The solid product will crystallize out.

-

Filter the solid, wash with a small amount of cold water, and recrystallize from a suitable solvent such as ethanol.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for this compound and its hydrazone derivatives.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is largely influenced by the nature of the substituent on the aromatic ring of the hydrazone moiety.

Anticancer Activity

Hydrazone derivatives of benzothiazoles have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Table 1: Anticancer Activity of Benzothiazole Hydrazone Derivatives (IC₅₀ values in µM)

| Compound ID | Derivative Type | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Capan-1 (Pancreatic Cancer) | NCI-H460 (Lung Cancer) | Reference |

| VS5-e | Schiff base of 2-aminobenzothiazole | - | >200 µg/mL (low toxicity to normal cells) | - | - | [3] |

| 38 | 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | - | - | 0.6 | 0.9 | [4] |

| 45-52 | 6-methoxy-2-hydrazone benzothiazoles | - | - | 1.3 - 12.8 | 1.3 - 12.8 | [4] |

| 8a | Benzothiazole-1,2,3-triazole hybrid hydrazone | - | 13 (T47D) | - | - | [5] |

| 8b | Benzothiazole-1,2,3-triazole hybrid hydrazone | - | 17 (T47D) | - | - | [5] |

| 8c | Benzothiazole-1,2,3-triazole hybrid hydrazone | - | 19 (T47D) | - | - | [5] |

Note: Data for a range of benzothiazole hydrazones are presented to illustrate the potential of this chemical class. Specific data for 6-nitro derivatives should be generated for novel compounds.

EGFR Signaling Pathway and Inhibition

Small molecule inhibitors, such as certain benzothiazole derivatives, can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7][8]

Caption: EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.

Antimicrobial Activity

Hydrazone derivatives of this compound have also been investigated for their activity against a range of bacterial and fungal pathogens. The presence of the nitro group is often associated with enhanced antimicrobial properties.

Table 2: Antimicrobial Activity of Benzothiazole Hydrazone Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |

| BTC-j | N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | 12.5 | 6.25 | 3.125 | 6.25 | - | [8] |

| BTC-r | N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | - | - | - | - | - | [8] |

| 37 | 6-chloro-2-hydrazone(4-(diethylamino)phenyl)benzothiazole | - | - | - | 4 | - | [4] |

| Hydrazone 1 | Lactic acid hydrazone with NO₂ substituent | 64-128 | - | 64-128 | 64-128 | - | [9] |

| VS5-e | Schiff base of 2-aminobenzothiazole | Excellent | - | Excellent | Excellent | Excellent | [3] |

Note: The table includes data from various benzothiazole hydrazones to highlight their potential. The specific activity of derivatives from this compound should be determined experimentally.

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Workflow for MTT Assay

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion

This compound is a valuable scaffold in medicinal chemistry for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of its hydrazone derivatives allows for extensive structure-activity relationship studies to optimize their therapeutic potential. The provided protocols offer a foundation for the synthesis and biological evaluation of new compounds based on this promising heterocyclic core. Further investigation into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to advance their development as potential clinical candidates.

References

- 1. actapharmsci.com [actapharmsci.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ClinPGx [clinpgx.org]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-amino-6-nitrobenzothiazole-derived Hydrazones

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrazone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The benzothiazole nucleus, particularly when substituted, is a key pharmacophore that contributes to these biological effects. This document provides a detailed protocol for the synthesis of a series of hydrazones derived from 2-amino-6-nitrobenzothiazole. The protocol is divided into two main stages: the synthesis of the core intermediate, 2-amino-6-nitrobenzothiazole, and its subsequent conversion into target hydrazone compounds. This methodology is crucial for researchers aiming to develop novel therapeutic agents based on this scaffold.[3]

I. Synthesis of 2-amino-6-nitrobenzothiazole (Intermediate A)

The synthesis of 2-amino-6-nitrobenzothiazole is a critical first step. A reliable method to achieve high purity involves the nitration of an acylated precursor, 2-acetylaminobenzothiazole, followed by deacylation. This approach prevents unwanted side reactions on the amino group and yields a cleaner product.[4][5]

Experimental Protocol: Synthesis of 2-amino-6-nitrobenzothiazole

-

Step 1: Nitration of 2-Acetylaminobenzothiazole

-

Introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole into 490 g of sulfuric acid monohydrate at a temperature between 20°C and 30°C.

-

Cool the resulting mixture to 5°C to 10°C.

-

Carry out the nitration by adding 200 g of mixed acid (containing 31.5% nitric acid) dropwise, maintaining the temperature between 10°C and 15°C.[4]

-

After the addition is complete, continue stirring the mixture for 2 hours at 10-15°C.[4]

-

Discharge the reaction mixture onto 1,000 g of ice.

-

Isolate the precipitate (2-acetylamino-6-nitrobenzothiazole) by filtration and wash it with approximately 5 liters of water in portions.[4]

-

-

Step 2: Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole

-

Suspend the water-moist presscake from the previous step in 1,650 ml of methanol.

-

Heat the suspension to 60°C.

-

Adjust the pH to 10.5 using a concentrated sodium hydroxide solution and maintain this pH for 5 hours.[4]

-

Cool the mixture to 20°C to allow the product, 2-amino-6-nitrobenzothiazole, to crystallize.

-

Isolate the crystallized product by filtration.

-

Wash the product first with 200 ml of methanol and then with water until it is free from alkali.[4]

-

Dry the final product in a vacuum cabinet at 50-80°C.[4]

-

Reaction Scheme: Synthesis of Intermediate A

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 5. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

Application of 2-Hydrazino-6-nitro-1,3-benzothiazole in Proteomics Research

Application Notes

The field of proteomics continually seeks novel chemical tools for the selective enrichment and identification of protein subclasses. 2-Hydrazino-6-nitro-1,3-benzothiazole is a heterocyclic compound featuring a reactive hydrazine group. This functional group makes it a candidate for activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and identifying new drug targets. The hydrazine moiety can react with electrophilic sites in proteins, such as post-translational modifications or enzyme active sites, allowing for the covalent labeling of these proteins.

The 6-nitro group on the benzothiazole ring can potentially enhance the electrophilic character of the molecule, influencing its reactivity and selectivity towards certain protein targets. While direct proteomics applications of this compound are not yet extensively documented, its structural similarity to other hydrazine-based probes suggests its utility in identifying and quantifying proteins with specific reactive functionalities.

This document outlines a potential workflow for utilizing this compound in a quantitative proteomics study, drawing parallels from established protocols for other hydrazine probes.[1] The proposed methodology involves the in-situ labeling of proteins in cultured cells, followed by the attachment of a reporter tag (e.g., biotin or a fluorescent dye) via click chemistry for subsequent enrichment and identification by mass spectrometry.

Experimental Protocols

Protocol 1: In-situ Protein Labeling in Cultured Cells

This protocol describes the treatment of cultured mammalian cells with this compound for covalent labeling of target proteins.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound (from a 100 mM stock solution in DMSO)

-

Cell scrapers

Procedure:

-

Culture HEK293T cells in DMEM with 10% FBS to approximately 80-90% confluency in 10 cm dishes.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in serum-free DMEM. Include a DMSO-only treated control.

-

Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, aspirate the treatment medium and wash the cells three times with cold PBS.

-

Lyse the cells by adding appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry for Reporter Tag Conjugation

This protocol details the conjugation of a reporter tag (e.g., Biotin-Azide) to the alkyne-modified labeled proteins for subsequent enrichment. This protocol assumes a derivative of this compound containing a terminal alkyne is used for labeling.

Materials:

-

Protein lysate from Protocol 1

-

Biotin-Azide (or other azide-containing reporter tag)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Pre-chilled acetone

Procedure:

-

To 1 mg of protein lysate, add Biotin-Azide to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.

-

Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

-

Precipitate the protein by adding four volumes of pre-chilled acetone and incubating at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

-

Discard the supernatant and wash the pellet with cold methanol.

-

Air-dry the protein pellet and resuspend in a suitable buffer for downstream applications.

Protocol 3: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their subsequent on-bead digestion for mass spectrometry analysis.

Materials:

-

Resuspended protein pellet from Protocol 2

-

Streptavidin-agarose beads

-

Wash Buffer 1 (1% SDS in PBS)

-

Wash Buffer 2 (6 M urea in PBS)

-

Wash Buffer 3 (50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

Procedure:

-

Equilibrate the streptavidin-agarose beads by washing them three times with PBS.

-